N1-(2,5-dimethylphenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
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Description
N1-(2,5-dimethylphenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H28FN3O4S and its molecular weight is 461.55. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Molecular Probes
Compounds with structural features similar to "N1-(2,5-dimethylphenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide" have been studied for their potential as fluorescent molecular probes. These compounds exhibit strong solvent-dependent fluorescence, correlated with the empirical solvent polarity parameter ET(30). The "push-pull" electron transfer system within these molecules contributes to their solvent polarity dependence, suggesting their utility in developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).
Novel Insecticide Properties
Another area of application for structurally related compounds is in the development of novel insecticides. For example, flubendiamide, which shares some structural motifs with the compound , demonstrates exceptional insecticidal activity against lepidopterous pests, including resistant strains. Its unique chemical structure contributes to a novel mode of action, distinct from commercial insecticides, and its safety profile for non-target organisms makes it a promising agent for integrated pest management programs (Tohnishi et al., 2005).
Receptor Ligand Interactions
Research into receptor ligand interactions has also been a focus, with compounds structurally related to "this compound" being synthesized to explore their affinity and selectivity towards various receptors, including 5-HT2A receptors. Such studies aim to find new ligands with high selectivity for specific receptors, which can have implications in developing treatments for a range of conditions (Wang et al., 2001).
Anticancer Agent Development
Compounds with structural similarities have been explored for their potential as anticancer agents. For instance, synthesis and evaluation of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives have been conducted to assess their suitability as drug candidates for Alzheimer’s disease, indicating the versatility of these compounds in drug development processes (Rehman et al., 2018).
Properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4S/c1-16-6-7-17(2)21(15-16)26-23(29)22(28)25-13-12-19-5-3-4-14-27(19)32(30,31)20-10-8-18(24)9-11-20/h6-11,15,19H,3-5,12-14H2,1-2H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRJVZULWFDVFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.